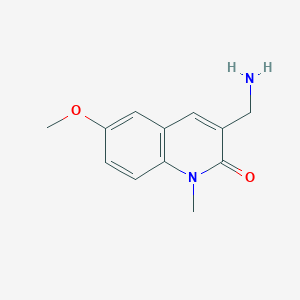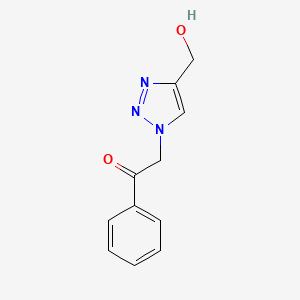
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Vue d'ensemble
Description
“2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole (1), 1,2,4-oxadiazole (2), 1,3,4-oxadiazole (3), and 1,2,3-oxadiazole (4), are regioisomeric forms . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole (1), a wide range of compounds has been designed, synthesized, and subjected to various applications .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on the substituents in the oxadiazole ring . The variation in the properties of oxadiazoles allows these molecules to be utilized in different fields such as material science, medicinal chemistry, and high energy molecules .Applications De Recherche Scientifique
Antiproliferative Activity
Research has demonstrated the potential of 1,3,4-oxadiazole derivatives, related to 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, in antiproliferative activity. Compounds in this class have been tested against various cancer cell lines, showing significant inhibitory effects, particularly on breast cancer cell lines. This suggests their potential application in cancer research and therapy (Ahsan et al., 2018).
Antioxidant Activity
1,3,4-Oxadiazole derivatives, similar to the compound , have been explored for their antioxidant properties. Studies indicate that these compounds exhibit notable free radical scavenging activity, making them relevant in research areas focused on oxidative stress and related disorders (Mallesha et al., 2014).
Synthesis and Characterization
The synthesis and characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline derivatives have been widely studied, providing valuable information for chemical and pharmaceutical industries. These studies cover methods of synthesis, structural analysis, and potential modifications to enhance their biological activities (Shui-liang, 2006).
Antibacterial Activity
Another significant area of research is the antibacterial potential of 1,3,4-oxadiazole derivatives. Compounds from this class have been shown to be effective against various bacterial strains, pointing towards their potential use in developing new antimicrobial agents (Rai et al., 2009).
Gas Chromatography Applications
Certain 1,3,4-oxadiazole derivatives, related to the compound of interest, have been utilized as stationary phases in gas chromatography. Their unique properties allow for effective separation of isomers, enhancing analytical methodologies in chemistry (Bouzar et al., 2016).
Electrosynthesis
The electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been explored, showcasing an efficient method for producing compounds with potential application in various fields of research (Qian et al., 2020).
Mécanisme D'action
Oxadiazoles have a wide range of applications in medicinal chemistry. They have been used as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and for other miscellaneous applications . For example, the compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .
Safety and Hazards
Orientations Futures
Oxadiazoles have established their potential for a wide range of applications . Future research could focus on designing and synthesizing new derivatives with improved properties for specific applications. Additionally, further studies could explore the potential of oxadiazoles in other fields such as material science and high energy molecules .
Propriétés
IUPAC Name |
2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVMNXPVROVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587950 | |
| Record name | 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5306-42-3 | |
| Record name | 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)






